molecular formula C17H17N3O3 B2465768 N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 109502-59-2

N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No. B2465768
M. Wt: 311.341
InChI Key: IDZSYNBHVFCVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide, also known as CI994, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied for its role in inhibiting histone deacetylase (HDAC) enzymes, which are known to play a crucial role in the regulation of gene expression.

Scientific Research Applications

Antimicrobial Applications

Compounds bearing the sulfamoyl moiety, similar in reactivity to the cyanocyclohexyl and dioxoisoindolyl groups, have been synthesized for use as antimicrobial agents. For instance, a study by Darwish et al. (2014) focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Structural and Analytical Studies

Structural and analytical studies on derivatives structurally related to N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide have been conducted to understand their molecular properties and interactions. Rani et al. (2015) characterized N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide through IR, and single-crystal X-ray diffraction, followed by a detailed Hirshfeld surface analysis. These studies provide insights into the molecular interactions and stability of such compounds (Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds with potential pharmacological applications is another area of interest. For example, compounds with the N-(silatran-1-ylmethyl)acetamide structure have been prepared and evaluated for their muscarinic agonist activity, demonstrating their potential in medicinal chemistry research (Pukhalskaya et al., 2010).

Anti-proliferative and Anti-inflammatory Agents

Some novel heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety have shown anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Hekal, Ali, & Abu El‐Azm, 2020). Similarly, derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamido have been evaluated for anti-inflammatory activity, showcasing the versatility of this moiety in developing new pharmacological agents (Nikalje, Hirani, & Nawle, 2015).

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c18-11-17(8-4-1-5-9-17)19-14(21)10-20-15(22)12-6-2-3-7-13(12)16(20)23/h2-3,6-7H,1,4-5,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZSYNBHVFCVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

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